3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized with maleic anhydride under controlled conditions to yield the desired pyrrolidine-2,5-dione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrrolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Aminophenyl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
- 3-[(2-Aminophenyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Uniqueness
3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C16H13ClN2O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2S/c17-10-5-7-11(8-6-10)19-15(20)9-14(16(19)21)22-13-4-2-1-3-12(13)18/h1-8,14H,9,18H2 |
InChI Key |
BFRQZQCADMXHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3N |
Origin of Product |
United States |
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